1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea 1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea
Brand Name: Vulcanchem
CAS No.: 321689-93-4
VCID: VC21413956
InChI: InChI=1S/C11H12BrN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17)
SMILES: C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br
Molecular Formula: C11H12BrN3OS
Molecular Weight: 314.2g/mol

1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea

CAS No.: 321689-93-4

Cat. No.: VC21413956

Molecular Formula: C11H12BrN3OS

Molecular Weight: 314.2g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea - 321689-93-4

Specification

CAS No. 321689-93-4
Molecular Formula C11H12BrN3OS
Molecular Weight 314.2g/mol
IUPAC Name 1-[(3-bromobenzoyl)amino]-3-prop-2-enylthiourea
Standard InChI InChI=1S/C11H12BrN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17)
Standard InChI Key CLSMVQQMRFMJGJ-UHFFFAOYSA-N
SMILES C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br
Canonical SMILES C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br

Introduction

1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea is a complex organic compound with a molecular formula that has not been explicitly listed in the available sources, but its structure and properties can be inferred from its chemical name and PubChem data. This compound belongs to the class of thioureas, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.

Synthesis and Preparation

While specific synthesis protocols for 1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea are not detailed in the available literature, thiourea derivatives are generally synthesized through reactions involving isothiocyanates or thiourea itself with appropriate amines and carbonyl compounds. The presence of a bromobenzoyl group suggests a possible route involving bromobenzoyl chloride reacting with an appropriate amine followed by incorporation into a thiourea framework.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological screening, and structure-activity relationship (SAR) analysis. The compound's potential as a scaffold for drug development could be explored by modifying the bromobenzoyl and prop-2-enyl groups to enhance biological activity and selectivity.

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